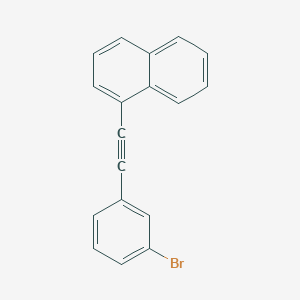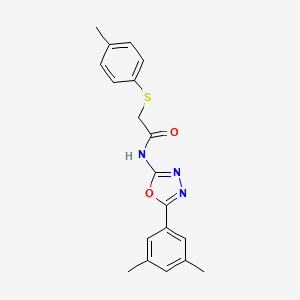
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.
Thioacetamide Formation: The final step involves the reaction of the oxadiazole derivative with p-tolylthioacetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Materials Science: Oxadiazole derivatives are known for their photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound may have potential as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.
Photophysical Properties: In materials science, the compound’s mechanism of action would involve its ability to absorb and emit light, which is crucial for its use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: can be compared with other oxadiazole derivatives such as:
Uniqueness
- The presence of the p-tolylthio group in this compound imparts unique properties such as enhanced biological activity and specific photophysical characteristics, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1172990-49-6 |
|---|---|
Formule moléculaire |
C19H19N3O2S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-6-16(7-5-12)25-11-17(23)20-19-22-21-18(24-19)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
Clé InChI |
NGWGCSZPQBITCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)


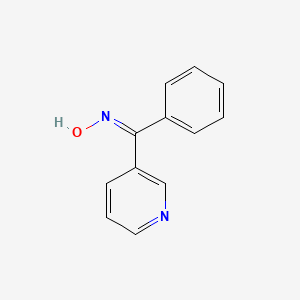
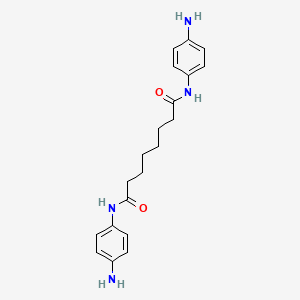

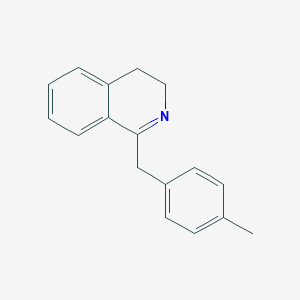
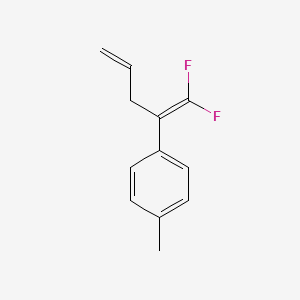
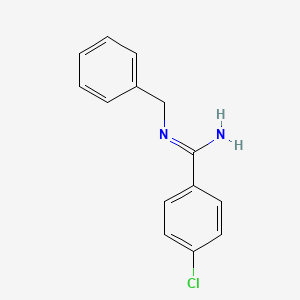

![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
